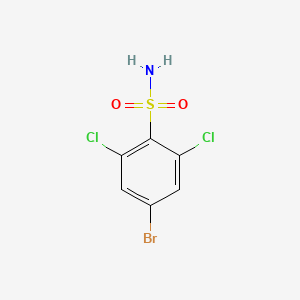

4-Bromo-2,6-dichlorobenzenesulfonamide

Descripción

Historical Context and Significance of Sulfonamide Scaffolds in Drug Discovery

The journey of sulfonamide-based drugs began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine in 1939, unveiled the therapeutic potential of the sulfonamide moiety. It was soon discovered that the active antibacterial agent was a metabolite, sulfanilamide, which acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase, essential for folic acid synthesis in bacteria.

This seminal finding triggered a wave of research that led to the development of a plethora of sulfonamide drugs. The versatility of the sulfonamide scaffold allowed for chemical modifications that expanded their therapeutic applications beyond antibacterial agents to include diuretics, antidiabetic drugs, and even anticonvulsants. The enduring legacy of sulfonamides in drug discovery underscores their importance as a privileged scaffold in medicinal chemistry.

Rationale for Investigating Halogenated Benzenesulfonamide (B165840) Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the benzenesulfonamide structure is a deliberate strategy to fine-tune its biological activity. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.

The rationale for investigating halogenated benzenesulfonamide derivatives is multifaceted:

Enhanced Lipophilicity: Halogen atoms, particularly chlorine and bromine, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the acidity of the sulfonamide group, potentially influencing its binding interactions with target enzymes.

Increased Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the half-life of the drug in the body.

Specific Halogen Bonding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to enhanced binding affinity and selectivity.

Position of 4-Bromo-2,6-dichlorobenzenesulfonamide within the Broader Halogenated Sulfonamide Landscape

This compound is a multi-halogenated benzenesulfonamide that embodies the principles of this class of compounds. Its structure is characterized by a benzene (B151609) ring substituted with a sulfonamide group, a bromine atom at the 4-position, and two chlorine atoms at the 2- and 6-positions.

The presence of three halogen atoms—one bromine and two chlorine—suggests a compound with significantly modified physicochemical properties compared to a non-halogenated parent molecule. The specific substitution pattern is also noteworthy, as the ortho-chlorine atoms can induce steric effects that may influence the conformation of the molecule and its interaction with biological targets. While specific research on this compound is not extensively documented in publicly available literature, its structural features place it as a compound of significant interest for investigation within several key areas of academic and industrial research.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 351003-55-9 |

| Molecular Formula | C₆H₄BrCl₂NO₂S |

| Molecular Weight | 304.98 g/mol |

| Melting Point | 295 °C (decomposes) |

| Appearance | Powder |

Academic Research Context

Based on the known activities of the broader class of halogenated benzenesulfonamides, this compound is a prime candidate for investigation in several areas of academic research.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. Halogenation of the benzene ring has been shown to be a key strategy for modulating the inhibitory activity and isoform selectivity of these compounds. nih.govtandfonline.com Research has demonstrated that halogenated benzenesulfonamides can exhibit potent and selective inhibition of various CA isoforms, some of which are associated with diseases such as glaucoma, epilepsy, and cancer. nih.govtandfonline.comnih.gov The presence of multiple halogen substituents in this compound suggests it could be a potent and potentially selective CA inhibitor, warranting further investigation.

Anticancer Research

The sulfonamide scaffold is present in several clinically used anticancer drugs. Halogenated benzenesulfonamides, in particular, have been a focus of anticancer research. nih.gov Studies on related compounds, such as those containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety, have shown notable anticancer effects on various human cancer cell lines. nih.gov The cytotoxic activity of halogenated compounds is often linked to their ability to induce apoptosis and inhibit key cellular processes. Given the structural similarities, this compound represents a molecule of interest for screening and development as a potential anticancer agent.

Potential Applications in Other Fields

The utility of halogenated organic compounds extends beyond medicine into various other scientific and industrial domains.

Agricultural Science

Halogenated compounds are widely used in the agricultural sector as pesticides, herbicides, and fungicides. nih.gov Benzenesulfonamide derivatives have also been explored for their herbicidal properties. google.com The specific halogenation pattern of this compound could confer selective biological activity relevant to crop protection, making it a candidate for screening in agrochemical research.

Materials Science

The ability of halogen atoms to participate in halogen bonding and other intermolecular interactions makes halogenated organic molecules valuable building blocks in materials science. rsc.orgnyu.edu These interactions can be exploited to create novel materials with specific properties, such as liquid crystals, organic conductors, and photoresponsive materials. The tri-halogenated structure of this compound could be of interest for the design and synthesis of new functional materials.

Propiedades

IUPAC Name |

4-bromo-2,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAKQSMNBPYVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372069 | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-55-9 | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Bromo 2,6 Dichlorobenzenesulfonamide and Its Analogues

Precursor Synthesis and Halogenation Strategies

A viable and widely employed strategy for the synthesis of polysubstituted aryl sulfonyl chlorides, including the target intermediate, is the Sandmeyer-type reaction. acs.orgnih.gov This method begins with a suitably substituted aniline (B41778), in this case, 4-bromo-2,6-dichloroaniline (B1266110). sigmaaldrich.com

The synthesis of 4-bromo-2,6-dichloroaniline can be achieved through the chlorination of a 4-bromoanilide, followed by hydrolysis. google.com The aniline is then subjected to diazotization, typically using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, to form the corresponding diazonium salt. This highly reactive intermediate is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst to yield the desired 4-bromo-2,6-dichlorobenzenesulfonyl chloride. acs.orgnih.gov The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has gained traction as a safer and more manageable alternative to gaseous sulfur dioxide. organic-chemistry.orgacs.org

The general reaction sequence is outlined below:

Scheme 1: Synthesis of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride via Sandmeyer-type Reaction

Step 1: Diazotization of 4-Bromo-2,6-dichloroaniline

Step 2: Sulfonyl Chloride Formation (Sandmeyer-type Reaction)

A critical aspect of this synthesis is the control of reaction conditions to minimize the formation of byproducts. Common side products in the Sandmeyer reaction for sulfonyl chloride synthesis include the corresponding chloroarene (from displacement of the diazonium group by chloride), disulfides, and sulfones. nih.gov The use of aqueous conditions for the diazotization and subsequent reaction has been shown to be advantageous, as the sulfonyl chloride product often precipitates from the reaction mixture, facilitating its isolation and protecting it from hydrolysis. researchgate.net

The strategic introduction of bromine and chlorine atoms onto the benzene (B151609) ring is fundamental to the synthesis of 4-bromo-2,6-dichlorobenzenesulfonamide. The substitution pattern is typically established in the aniline precursor. For instance, the synthesis of 4-bromo-2,6-dichloroaniline involves the selective chlorination of a 4-bromo-substituted aniline derivative. google.com

Electrophilic aromatic substitution reactions are the primary methods for introducing halogen atoms onto a benzene ring. The directing effects of the substituents already present on the ring govern the position of the incoming halogen. In the context of benzenesulfonamide (B165840) synthesis, halogenation can be performed on the starting aniline or on a later intermediate.

Key considerations for bromination and chlorination include:

Choice of Halogenating Agent: Chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS) are common chlorinating agents. Bromine, N-bromosuccinimide (NBS), and hydrobromic acid/hydrogen peroxide are frequently used for bromination.

Catalyst: Lewis acids such as FeCl₃, AlCl₃, or I₂ are often employed to polarize the halogen-halogen bond and increase the electrophilicity of the halogenating agent.

Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the selectivity and rate of the halogenation reaction.

The table below summarizes common halogenation techniques relevant to the synthesis of precursors for halogenated benzenesulfonamides.

| Halogenation Technique | Reagents and Conditions | Substrate Example | Product Example |

| Chlorination | Cl₂, FeCl₃, in a non-polar solvent | 4-Bromoaniline derivative | 4-Bromo-2,6-dichloroaniline derivative |

| Bromination | Br₂, FeBr₃, in a non-polar solvent | 2,6-Dichloroaniline | 4-Bromo-2,6-dichloroaniline |

Amidation Reactions and Sulfonamide Bond Formation

The final key step in the synthesis of this compound is the formation of the sulfonamide bond (S-N bond) through the reaction of the sulfonyl chloride intermediate with an amine source.

The classical and most direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Classical Amidation of 4-Bromo-2,6-dichlorobenzenesulfonyl Chloride:

Contemporary approaches to S-N bond formation aim to overcome some of the limitations of the classical method, such as the need for pre-functionalized sulfonyl chlorides. These methods often involve the use of sulfonyl azides or in-situ generated sulfonylating agents.

Catalytic methods for sulfonamide synthesis have emerged as powerful tools, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and these principles have been extended to the synthesis of sulfonamides. Palladium, copper, and other transition metals are effective catalysts for the coupling of sulfonyl chlorides or their precursors with amines.

One prominent approach involves the palladium-catalyzed coupling of aryl halides or triflates with sulfonamides. While this is a powerful method for N-arylation of sulfonamides, the direct synthesis from an aryl halide and a sulfur dioxide source followed by amination is also an area of active research.

The table below presents a comparison of classical and transition metal-catalyzed approaches to sulfonamide synthesis.

| Method | Description | Advantages | Disadvantages |

| Classical Amidation | Reaction of a sulfonyl chloride with an amine in the presence of a base. | Straightforward, high-yielding for simple substrates. | Requires pre-synthesis of the sulfonyl chloride, can be harsh. |

| Transition Metal-Catalyzed Coupling | Coupling of an aryl halide/triflate with a sulfonamide or an amine and a sulfur source. | Milder conditions, broader substrate scope, tolerates more functional groups. | Catalyst cost, potential for metal contamination in the final product. |

Catalytic Systems in Sulfonamide Synthesis

Lewis Acid-Mediated Reactions

Lewis acid catalysis offers a powerful tool for the synthesis of sulfonamides by activating sulfonyl derivatives towards nucleophilic attack by amines. Various Lewis acids have been shown to efficiently promote these reactions, often under solvent-free or mild conditions. For instance, catalysts such as Zinc chloride (ZnCl₂), Boron trifluoride etherate (BF₃·Et₂O), and Scandium triflate (Sc(OTf)₃) can be employed to facilitate the N-acylation of sulfonamides with carboxylic acid anhydrides, a reaction that can be adapted for creating diverse sulfonamide analogues.

A notable development is the use of calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to activate sterically and electronically diverse sulfonyl fluorides for subsequent reaction with amines. This method proceeds via a sulfur fluoride (B91410) exchange (SuFEx) mechanism and provides the corresponding sulfonamides in good yields. The activation by the divalent calcium cation is crucial for overcoming the otherwise low reactivity of sulfonyl fluorides. This approach is particularly valuable as it avoids the use of more reactive sulfonyl chlorides, which can be incompatible with sensitive functional groups.

Table 1: Examples of Lewis Acids in Sulfonamide Synthesis

| Lewis Acid Catalyst | Reactants | Key Features |

| ZnCl₂ | Sulfonamide, Carboxylic Anhydride | Efficient under solvent-free conditions. |

| BF₃·Et₂O | Sulfonamide, Carboxylic Anhydride | Effective for N-acylation. |

| Ca(NTf₂)₂ | Sulfonyl Fluoride, Amine | Activates less reactive sulfonyl fluorides; mild conditions. |

Photocatalytic Approaches

Photocatalysis has emerged as a sustainable and powerful strategy for synthesizing arylsulfonamides, offering transition-metal-free reaction pathways that operate under mild conditions. nih.gov These methods often leverage the generation of radical intermediates to construct the critical S-N bond.

One innovative approach involves a dual copper and visible-light-catalyzed S(O)₂–N coupling between sulfinic acids and aryl azides. nih.gov This reaction proceeds under redox-neutral conditions, where visible light induces the formation of a triplet nitrene from the aryl azide. This intermediate then couples with sulfonyl radicals generated with the help of the copper catalyst to form the sulfonamide product. This mechanistically distinct pathway avoids the use of genotoxic aromatic amines and is compatible with a wide range of functional groups. nih.gov

Another significant advancement is the direct, three-component coupling of aryl radicals, a sulfur dioxide (SO₂) surrogate (like DABSO), and an amine. This modular approach allows for the rapid assembly of diverse sulfonamides. The generation of aryl radicals can be achieved from abundant precursors under photocatalytic conditions, circumventing the limitations of traditional methods that often require pre-functionalized starting materials or harsh reagents.

Derivatization Strategies Utilizing this compound as a Core Building Block

The this compound scaffold is a versatile building block for synthesizing more complex molecules. The presence of the sulfonamide group and the reactive bromine atom allows for a wide range of derivatization reactions, including the construction of heterocyclic systems and the extension of the molecular framework through various coupling reactions.

Synthesis of Heterocyclic Scaffolds Incorporating the Benzenesulfonamide Moiety

The benzenesulfonamide group is a common feature in many biologically active heterocyclic compounds. By using this compound as a starting material, a variety of heterocyclic rings can be appended to the core structure.

Thiazole (B1198619) rings bearing a benzenesulfonamide moiety are frequently synthesized for their potential pharmacological activities. A common method for their preparation is the Hantzsch thiazole synthesis. This typically involves the reaction of a thiourea (B124793) or thioamide derivative with an α-haloketone. In the context of derivatizing the core scaffold, one could envision a synthetic route starting with the chloroacetylation of a precursor sulfonamide, followed by condensation with a thiourea to form the 2-aminothiazole (B372263) ring.

For example, a general synthesis involves reacting a substituted benzenesulfonyl chloride with 2-aminothiazole to directly link the two moieties. This straightforward sulfonylation reaction establishes the core structure, which can be further modified. The resulting N-(thiazol-2-yl)benzenesulfonamide can then undergo additional functionalization on either the thiazole or the benzene ring.

Beyond thiazoles, the benzenesulfonamide core can be integrated into a diverse array of other heterocyclic systems.

Nitrogen Heterocycles: Intramolecular cyclization of allyl sulfonamides is a direct method for obtaining various nitrogen-containing heterocycles. Oxidative addition of sulfonamides to allylic substrates can yield cyclic amino ethers, which are valuable precursors for more complex biologically active molecules.

Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles, such as benzothiadiazepines, can be achieved through the cyclization of intermediates like 2-chlorosulfonylbenzoyl chloride with urea (B33335) or thiourea. While not a direct derivatization of the sulfonamide nitrogen, this illustrates how the sulfonyl group is integral to forming N,S-heterocycles.

Oxygen Heterocycles: Benzo-fused oxygen heterocycles, such as dihydrobenzofurans, can be synthesized through methods involving aryne intermediates. While not a direct reaction of the sulfonamide group itself, these methods can be applied to aryl halides bearing a sulfonamide moiety to construct fused ring systems.

Coupling Reactions for Extended Molecular Architectures

The bromine atom at the 4-position of the benzenesulfonamide ring is a key functional handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of extended and complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.orgnih.gov This is a highly versatile method for synthesizing biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to the benzene ring. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl groups, which can be further functionalized. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine. nih.govnih.gov It is a powerful tool for synthesizing N-aryl sulfonamides with diverse amine partners, including primary and secondary amines, as well as various heterocycles. nih.govnih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating a C-C bond and introducing an alkynyl substituent onto the aromatic ring. organic-chemistry.orgresearchgate.net The resulting alkyne is a versatile functional group for further transformations. organic-chemistry.orgresearchgate.net

Table 2: Palladium-Catalyzed Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Organoboron Compound (R-B(OH)₂) | C-C | Aryl-R |

| Heck | Alkene (R-CH=CH₂) | C-C | Aryl-CH=CH-R |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Aryl-NR₂ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C | Aryl-C≡C-R |

Iii. Spectroscopic and Advanced Structural Elucidation of 4 Bromo 2,6 Dichlorobenzenesulfonamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 4-bromo-2,6-dichlorobenzenesulfonamide derivatives by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In the ¹H NMR spectrum of this compound, the aromatic protons are of particular interest. Due to the substitution pattern on the benzene (B151609) ring, the two remaining aromatic protons would appear as a singlet, or a very closely coupled doublet, because of their chemical equivalence. The exact chemical shift would be influenced by the electron-withdrawing effects of the bromine, chlorine, and sulfonamide groups. The protons of the sulfonamide (-SO₂NH₂) group would typically appear as a broad singlet, and its chemical shift can be concentration-dependent and may shift upon the addition of D₂O.

The ¹³C NMR spectrum provides further structural confirmation by revealing the number of distinct carbon environments. For this compound, one would expect to observe four signals in the aromatic region, corresponding to the four unique carbon atoms of the benzene ring. The carbon atoms bonded to the chlorine atoms would have a distinct chemical shift, as would the carbon bonded to the bromine and the carbon attached to the sulfonamide group. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.0 | s |

| Sulfonamide NH₂ | 5.0 - 7.0 | br s |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Br | 120 - 125 |

| C-Cl | 130 - 135 |

| C-H | 130 - 140 |

| C-SO₂NH₂ | 140 - 145 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the key sulfonamide group and the substituted aromatic ring.

The sulfonamide group exhibits characteristic absorption bands. The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) typically appear as two distinct bands in the region of 3350-3250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are also prominent and are expected to be observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration usually appears in the 940-900 cm⁻¹ region.

The presence of the substituted benzene ring can be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3350 - 3250 (two bands) |

| Aromatic (C-H) | Stretching | > 3000 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1370 - 1330 |

| Sulfonamide (S=O) | Symmetric Stretching | 1180 - 1160 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Sulfonamide (S-N) | Stretching | 940 - 900 |

| C-Cl | Stretching | < 800 |

| C-Br | Stretching | < 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₆H₄BrCl₂NO₂S), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique isotopic signature provides a high degree of confidence in the elemental composition of the molecule.

Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for benzenesulfonamides include the cleavage of the C-S bond and the S-N bond. For this compound, characteristic fragments would likely include the loss of the sulfonamide group (-SO₂NH₂) and the halogen atoms. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Interactive Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (relative to most abundant isotope) | Possible Fragment Ion |

| 315 | [M]⁺ (C₆H₄⁷⁹Br³⁵Cl₂NO₂S)⁺ |

| 236 | [M - SO₂NH₂]⁺ |

| 157 | [C₆H₂BrCl]⁺ |

X-ray Crystallography in Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can provide a definitive structural proof.

Interactive Table 5: Expected Crystallographic Parameters for a this compound Derivative

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |

| Space Group | The symmetry of the crystal lattice would be identified. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely measured. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-S, S-O, S-N, C-Br, C-Cl) would be determined with high precision. |

| Bond Angles (°) | The angles between adjacent bonds would be accurately measured, revealing the molecular geometry. |

| Hydrogen Bonding | The presence and geometry of intermolecular hydrogen bonds involving the sulfonamide group would be characterized. |

Iv. Exploration of Biological Activities and Pharmacological Relevance of Halogenated Benzenesulfonamides

Carbonic Anhydrase Inhibition Potential

Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The sulfonamide group (-SO₂NH₂) is a key pharmacophore, anchoring to the Zn(II) ion in the enzyme's active site. nih.govmdpi.com Halogenation of the benzene (B151609) ring serves to modulate the compound's affinity and selectivity for different CA isoforms. nih.gov

Research has demonstrated that halogenated benzenesulfonamides can exhibit potent and, in some cases, selective inhibition against various human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are widespread, while isoforms like hCA IX are tumor-associated and linked to cancer progression. nih.govmdpi.com

Numerous studies have quantified the inhibitory activity of various sulfonamides, including halogenated derivatives, against these isoforms. For instance, certain hydrazonobenzenesulfonamides have shown low nanomolar inhibitory activity against hCA II, IX, and XII. mdpi.com Similarly, other series of benzenesulfonamides have demonstrated submicromolar to micromolar inhibition of the tumor-related isoforms hCA IX and XII, while remaining inactive against the off-target hCA I and II. nih.gov The inhibitory potency is typically measured by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Inhibitory Activity of Selected Benzenesulfonamide (B165840) Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | Reference |

|---|---|---|---|---|

| N-(N-alkyl-carbamimidoyl) benzenesulfonamides | >100 µM | >100 µM | 0.168 - 0.921 µM | nih.gov |

| Hydrazonobenzenesulfonamides | - | Low nM range | Low nM range | mdpi.com |

| Beta Amino Acid-Substituted Benzenesulfonamides | 5.0 - 36 µM (K_d) | 1.3 - 5.0 µM (K_d) | 0.5 - 3.3 µM (K_d) | mdpi.com |

The relationship between the chemical structure of halogenated benzenesulfonamides and their inhibitory activity is a critical area of study for rational drug design. nih.govnih.gov The position and nature of the halogen substituent on the benzene ring significantly influence binding affinity and isoform selectivity. nih.gov

Key findings from structure-activity relationship (SAR) studies include:

The Sulfonamide Group : The unsubstituted sulfonamide moiety is essential for binding to the active site's zinc ion. mdpi.com

Halogenation : Halogen atoms on the benzene ring can orient the molecule within the active site, thereby affecting affinity and selectivity. For example, the presence of an ortho chlorine atom has been discussed as a potential source of steric hindrance that could reduce activity. nih.gov

Substituent "Tails" : Attaching additional chemical groups (often called "tails") to the benzene ring can exploit differences in the amino acid residues lining the active sites of various CA isoforms. These interactions, which can be with hydrophobic or hydrophilic pockets, are crucial for achieving isoform selectivity. nih.govnih.gov

Electronic Properties : The inhibitory power of benzenesulfonamides is heavily dependent on the electronic properties of the sulfonamide group, which can be modified by the electronic characteristics of substituents on the benzene ring. nih.gov

Antimicrobial Efficacy

Beyond enzyme inhibition, halogenated benzenesulfonamides and related compounds have demonstrated notable antimicrobial properties. The inclusion of halogens is a known strategy in medicinal chemistry to enhance the antimicrobial potency of various scaffolds. nih.govantibiotics-chemotherapy.ru

Several studies have documented the antibacterial effects of sulfonamide derivatives against a range of pathogens. Novel hybrid molecules combining benzenesulfonamides with other antimicrobial agents, such as benzo[d]isothiazol-3-ones, have shown moderate activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 100 µg/mL. nih.gov The MIC represents the lowest concentration of a drug that prevents visible growth of a bacterium. mdpi.com In some cases, dihalogenated derivatives of other heterocyclic structures have shown greater antibacterial activity than their mono-halogenated counterparts. antibiotics-chemotherapy.ru

Table 2: Antibacterial Activity of Selected Sulfonamide Derivatives

| Compound Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Benzenesulfonamide-benzo[d]isothiazol-3-one hybrids | Gram-positive bacteria (e.g., Staphylococcus, Bacillus) | 6 - 100 | nih.gov |

| Isopropyl substituted sulfonamide | S. aureus | 3.9 | researchgate.net |

The antifungal potential of sulfonamide derivatives has also been explored. Certain compounds have been found to inhibit the growth of yeasts like Saccharomyces cerevisiae and Cryptococcus neoformans, as well as various dermatophytes. nih.gov Studies on arylsulfonamides have demonstrated fungistatic activity against multiple Candida species, with MIC values ranging from 0.125 to 1 mg/mL for some compounds. nih.gov The evaluation of antifungal efficacy often involves determining the MIC, which for fungi, is the lowest concentration of the compound that inhibits visible growth. nih.govmdpi.com

Table 3: Antifungal Activity of Selected Halogenated and Sulfonamide Compounds

| Compound Class | Fungal Strain(s) | MIC Range | Reference |

|---|---|---|---|

| Benzenesulfonamide-benzo[d]isothiazol-3-one hybrid (4c) | S. cerevisiae, C. neoformans | - | nih.gov |

| Arylsulfonamides | Candida spp. | 0.125 - 1 mg/mL | nih.gov |

| Benzyl bromide derivatives | C. albicans, C. krusei | 0.25 - 0.5 mg/mL | dovepress.com |

The investigation of sulfonamides and related structures extends to their efficacy against protozoan parasites. A series of N-(pyrimidin-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vitro activity against Entamoeba histolytica, the causative agent of amoebiasis, with results compared against the standard drug metronidazole. nih.gov Other studies on different classes of compounds, such as cationically substituted 2-phenylbenzofurans, have shown significant in vitro activity against parasites like Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov The potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit 50% of the parasite's growth. mdpi.compreprints.org

Table 4: Antiprotozoal Activity of Selected Compound Classes

| Compound Class | Protozoan | Potency (IC₅₀) | Reference |

|---|---|---|---|

| N-(pyrimidin-2-yl)benzenesulfonamides | Entamoeba histolytica | Varies (compared to metronidazole) | nih.gov |

| Albendazole/Mebendazole Sulfonate Salts | E. histolytica, G. lamblia, T. vaginalis | 24.17 - 138.02 µM | preprints.org |

| Cationic 2-phenylbenzofurans | T. b. rhodesiense, P. falciparum, L. donovani | Varies (some more active than standards) | nih.gov |

Anticancer and Antitumor Research

An extensive review of scientific databases and literature reveals a notable absence of research specifically investigating the anticancer and antitumor properties of 4-Bromo-2,6-dichlorobenzenesulfonamide. While the broader class of halogenated benzenesulfonamides has been a subject of interest in oncology, this particular compound does not appear to have been a focus of published studies to date.

Cytotoxicity Evaluation in Cancer Cell Lines

There is currently no publicly available scientific data detailing the cytotoxic evaluation of this compound against any cancer cell lines. Consequently, its potential to induce cancer cell death remains uncharacterized. The lack of research in this area means that no data tables on its efficacy against various cancer cell lines can be provided.

Mechanisms of Action in Antiproliferative Studies

Consistent with the absence of cytotoxicity data, there are no studies available that elucidate the mechanisms of action through which this compound might exert antiproliferative effects. Research into its potential interactions with cellular pathways involved in cell proliferation, such as cell cycle regulation or apoptosis, has not been reported in the existing scientific literature.

Other Investigated Biological Activities

Further investigation into the broader biological activities of this compound also indicates a significant gap in the current body of scientific knowledge.

Anti-inflammatory Properties

A comprehensive search of scientific literature did not yield any studies focused on the anti-inflammatory properties of this compound. Therefore, its potential to modulate inflammatory pathways or its efficacy in models of inflammation has not been determined.

Antiviral Properties

There is no available research on the antiviral properties of this compound. Its potential efficacy against any viral pathogens has not been investigated in published scientific studies.

Antidiabetic Applications

Similarly, the scientific literature lacks any studies investigating the potential antidiabetic applications of this compound. Its effects on glucose metabolism, insulin (B600854) sensitivity, or other diabetes-related pathways have not been explored.

Insufficient Data to Generate Article on the Modulatory Effects of this compound on G-Protein Coupled Receptors

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data on the modulatory effects of the chemical compound this compound on G-Protein Coupled Receptors (GPCRs).

GPCRs represent a large and diverse family of transmembrane receptors that play a crucial role in cellular signaling and are significant targets for drug development. The interaction of various chemical compounds with these receptors is a subject of extensive research in pharmacology and medicinal chemistry.

However, searches for direct studies, including binding assays, functional assays, or structure-activity relationship analyses specifically investigating the effects of this compound on any GPCR subtype, did not yield any relevant findings. While the broader class of halogenated benzenesulfonamides has been explored for various biological activities, this has not extended to their specific modulatory actions on GPCRs in the currently available public research domain.

The exploration of how specific substitution patterns of halogens on the benzenesulfonamide scaffold influence interactions with the diverse family of GPCRs remains an area with limited investigation. Consequently, there is no scientific basis on which to construct a detailed and accurate article section as requested.

Given the strict requirement to adhere to scientifically accurate and verifiable information, and the absence of such information for this compound in the context of GPCR modulation, the requested article section cannot be generated at this time. Further empirical research would be necessary to elucidate any potential interactions and their pharmacological relevance.

V. Computational and Theoretical Investigations in Halogenated Benzenesulfonamide Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and other properties of molecules. researchgate.net For halogenated benzenesulfonamides, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine the optimized molecular geometry. researchgate.netmdpi.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule.

Furthermore, DFT is utilized to analyze the electronic properties of these compounds. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com Key quantum chemical parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net Additionally, Mulliken charge distribution analysis helps in understanding the partial charges on each atom within the molecule, offering insights into its polarity and intermolecular interactions. researchgate.net

Table 1: Key Parameters Obtained from DFT Calculations for Halogenated Aromatic Compounds

| Parameter | Significance | Typical Basis Set |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure, including bond lengths and angles. | 6-311+G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | B3LYP/6-311G** |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | B3LYP/6-311G** |

| Mulliken Charge Distribution | Determines the partial charge on each atom, indicating polarity. | HF/6-311+G(d,p) |

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in drug discovery and development for understanding the interactions between a drug candidate and its biological target. nih.gov In the context of halogenated benzenesulfonamides, docking studies have been used to elucidate their binding modes with various proteins. For instance, studies on similar compounds have explored their interactions with proteins like human serum albumin (HSA) and DNA gyrase B. nih.govnih.gov

The process involves generating a three-dimensional structure of the ligand, in this case, 4-Bromo-2,6-dichlorobenzenesulfonamide, and docking it into the active site of the target protein. The results of these simulations provide a binding score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com These insights are vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, docking studies have revealed the importance of the sulfonamide group in forming key hydrogen bonds with amino acid residues in the active site of target enzymes. mdpi.com

Table 2: Representative Findings from Molecular Docking Studies of Benzenesulfonamide (B165840) Derivatives

| Target Protein | Key Interactions Observed | Significance of Findings |

|---|---|---|

| Human Serum Albumin (HSA) | Hydrophobic interactions and hydrogen bonding within specific subdomains. nih.gov | Elucidates pharmacokinetic properties and transport in the bloodstream. nih.gov |

| DNA Gyrase B | Formation of hydrogen bonds and van der Waals interactions with active site residues. nih.gov | Suggests a potential mechanism for antibacterial activity. nih.gov |

| Carbonic Anhydrase IX | Favorable binding interactions within the active site. researchgate.net | Indicates potential for development as anticancer agents. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in medicinal chemistry to predict the activity of new compounds and to optimize the structure of lead compounds. jocpr.com For halogenated benzenesulfonamides, QSAR studies have been employed to develop predictive models for various biological activities, including anticancer and herbicidal effects. nanobioletters.comnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors can be physicochemical, electronic, or steric in nature. Statistical methods, such as multiple linear regression, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A well-validated QSAR model can then be used to predict the activity of new, untested compounds based solely on their chemical structure. nanobioletters.com This approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. jocpr.com

Table 3: Common Molecular Descriptors Used in QSAR Modeling of Benzenesulfonamides

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Topological | Molecular connectivity indices, Wiener index | Describes the size, shape, and branching of the molecule. |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Relates to the electronic properties and reactivity of the molecule. |

| Steric | Molar refractivity, van der Waals volume | Pertains to the three-dimensional shape and size of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, which affects its absorption and distribution. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is crucial for predicting its biological activity. mdpi.com

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov In the context of halogenated benzenesulfonamides, MD simulations can be used to investigate the stability of the ligand-protein complex formed during molecular docking. nih.gov These simulations provide insights into the conformational changes that occur upon binding and the flexibility of both the ligand and the protein. By analyzing the trajectory of the simulation, researchers can identify stable interactions and calculate binding free energies, which provide a more accurate estimation of the binding affinity.

Table 4: Insights Gained from Conformational Analysis and Molecular Dynamics Simulations

| Technique | Key Findings | Significance |

|---|---|---|

| Conformational Analysis | Identification of low-energy conformers. | Helps in understanding the bioactive conformation of the molecule. |

| Molecular Dynamics Simulations | Assessment of the stability of ligand-protein complexes. nih.gov | Provides a dynamic view of the binding process and refines binding affinity predictions. nih.gov |

| Molecular Dynamics Simulations | Characterization of conformational changes upon binding. nih.gov | Elucidates the mechanism of ligand-induced effects on protein function. nih.gov |

In Silico Assessment of Binding Affinities

The in silico assessment of binding affinities is a critical component of computational drug design, providing a quantitative measure of the strength of the interaction between a ligand and its target protein. Several computational methods are employed for this purpose.

Molecular docking programs provide a scoring function that estimates the binding affinity based on the predicted binding pose. While useful for initial screening, these scores are often not highly accurate. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to calculate the binding free energy from MD simulation trajectories. nih.gov These methods provide a more accurate estimation of the binding affinity by considering the contributions of various energy terms, including van der Waals interactions, electrostatic interactions, and solvation energies. These in silico assessments are invaluable for ranking potential drug candidates and for guiding the optimization of lead compounds.

Table 5: Computational Methods for Assessing Binding Affinities

| Method | Description | Level of Accuracy |

|---|---|---|

| Docking Score | A fast estimation of binding affinity based on the predicted binding pose. | Lower |

| MM/PBSA | Calculates binding free energy from MD simulation trajectories, considering solvation effects. nih.gov | Higher |

| MM/GBSA | Similar to MM/PBSA but uses a different model for solvation energy calculation. nih.gov | Higher |

Vi. Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivatives with Enhanced Selectivity and Potency

The core structure of 4-Bromo-2,6-dichlorobenzenesulfonamide offers a versatile scaffold for the design and synthesis of novel derivatives with improved pharmacological profiles. A key strategy in this endeavor is the "ring with two tails" approach, which has been successfully applied to other halogenated benzenesulfonamides to achieve high affinity and selectivity for specific biological targets. nih.gov In this approach, the 2,6-dichloro-4-bromophenyl ring acts as the core, with the sulfonamide group serving as an anchor to the target protein, often coordinating with a metal ion like Zn(II) in the active site of metalloenzymes. nih.gov

Future synthetic efforts could focus on introducing two distinct "tails" to this central ring. The first tail could incorporate various functional groups such as carbonyl, carboxyl, hydroxyl, or ether moieties to fine-tune the electronic and steric properties of the molecule. nih.gov The second tail might consist of aryl or alkyl substituents attached via sulfanyl (B85325) or sulfonyl linkages, which have been shown to play a crucial role in determining selectivity towards different enzyme isoforms. nih.gov By systematically varying these substituents, it is possible to design compounds with enhanced potency and selectivity for specific targets like different carbonic anhydrase (CA) isoforms. nih.gov For instance, research on other halogenated benzenesulfonamides has demonstrated that such modifications can lead to derivatives with selective inhibitory activity against cancer-related CA isoforms like CA IX and CA XII. nih.gov

Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new derivatives. These studies help in understanding how different chemical modifications influence the biological activity of the compounds. For example, the introduction of a second small hydrophobic group to a benzenesulfonamide (B165840) core has been shown to yield highly potent analogues in other contexts.

The following table outlines potential synthetic strategies for creating novel derivatives of this compound:

| Strategy | Description | Potential Outcome |

|---|---|---|

| "Ring with Two Tails" Approach | Introduction of two distinct functional groups (tails) to the benzenesulfonamide ring. | Enhanced selectivity for specific enzyme isoforms. |

| Structure-Activity Relationship (SAR) Guided Design | Systematic modification of the chemical structure to understand its effect on biological activity. | Optimization of potency and reduction of off-target effects. |

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties. | Improved pharmacokinetic properties and metabolic stability. |

Exploration of Combination Therapies Involving Halogenated Benzenesulfonamides

The therapeutic potential of halogenated benzenesulfonamides like this compound may be significantly enhanced when used in combination with other therapeutic agents. This approach can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug. For instance, inhibitors of tumor-associated carbonic anhydrase isoforms, a known target for many benzenesulfonamides, have shown promise in combination with conventional chemotherapy and radiotherapy to reduce tumor growth in vivo. nih.gov

Future research should explore the synergistic potential of this compound derivatives with existing anticancer drugs. For example, by inhibiting carbonic anhydrases, these compounds can alter the tumor microenvironment, potentially making cancer cells more susceptible to traditional chemotherapeutic agents or radiation. nih.gov Combination therapies could also involve co-administering a halogenated benzenesulfonamide with a pro-oxidant drug to enhance intracellular reactive oxygen species (ROS) generation, leading to more efficient cancer cell death. mdpi.com

Development of Targeted Delivery Systems

To maximize therapeutic efficacy and minimize potential side effects, the development of targeted drug delivery systems for this compound is a crucial area of future research. These systems are designed to deliver the drug specifically to the site of action, such as a tumor, thereby reducing systemic exposure and associated toxicity. nih.gov

Nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, represent a versatile platform for targeted drug delivery. These nanoparticles can encapsulate the drug, protecting it from degradation and allowing for controlled release. mdpi.com The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on the surface of target cells. mdpi.com This active targeting strategy can significantly increase the concentration of the drug at the desired site. nih.gov

Another approach is the development of stimuli-responsive systems that release the drug in response to specific triggers in the microenvironment of the diseased tissue, such as changes in pH or enzyme activity. Peptide-drug conjugates (PDCs) are another emerging strategy, where the drug is covalently linked to a peptide that targets a specific tissue or cell type. mdpi.com

The table below summarizes potential targeted delivery systems for this compound:

| Delivery System | Mechanism | Potential Advantage |

|---|---|---|

| Liposomes | Encapsulation of the drug within a lipid bilayer. | Biocompatible and can carry both hydrophilic and hydrophobic drugs. |

| Polymeric Nanoparticles | Encapsulation or conjugation of the drug to a polymer matrix. | Allows for controlled release and can be functionalized for targeting. mdpi.com |

| Peptide-Drug Conjugates (PDCs) | Covalent attachment of the drug to a targeting peptide. | High specificity for the target cells, reducing off-target toxicity. mdpi.com |

| Stimuli-Responsive Systems | Drug release is triggered by specific environmental cues (e.g., pH, enzymes). | Site-specific drug release, enhancing therapeutic effect. |

Investigation of Emerging Biological Targets and Pathways

While carbonic anhydrases are a well-established target for benzenesulfonamides, future research should aim to identify and validate novel biological targets and pathways for this compound and its derivatives. The unique halogenation pattern of this compound may confer affinity for previously unexplored biological molecules.

One emerging area of interest is the dual targeting of multiple pathways involved in disease progression. For example, some benzenesulfonamide derivatives have been shown to inhibit both carbonic anhydrases and the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. nih.gov This dual-targeting approach could offer a more comprehensive therapeutic effect and potentially overcome drug resistance. nih.gov

Other potential targets for benzenesulfonamide derivatives that warrant investigation include human peroxiredoxin 5 and phosphodiesterase 4, which are involved in antioxidant defense and inflammation, respectively. nih.gov Glucosamine-6-phosphate synthase is another potential target for developing novel antimicrobial agents. nih.gov The identification of new targets will likely be driven by advances in proteomics, chemical biology, and computational modeling, which can help to predict and validate interactions between small molecules and proteins.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing to minimize the environmental impact of chemical processes. Future work on this compound should incorporate these principles into its synthesis and derivatization.

This includes the use of environmentally friendly solvents, such as water or ethanol, and the development of catalyst- and solvent-free reaction conditions. rsc.orgresearchgate.net For instance, methods for sulfonamide synthesis in aqueous media under dynamic pH control have been developed, which avoid the use of organic bases and simplify product isolation. rsc.org The use of recyclable catalysts, such as magnetic nanoparticles, can also contribute to a more sustainable synthetic process. biolmolchem.comscispace.com

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in the same reaction vessel, can reduce waste and improve efficiency. scispace.com By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more economical and environmentally sustainable. google.com

The following table lists some green chemistry approaches applicable to the synthesis of halogenated benzenesulfonamides:

| Green Chemistry Approach | Description | Benefit |

|---|---|---|

| Use of Green Solvents | Employing water or other environmentally benign solvents. mdpi.com | Reduced toxicity and environmental pollution. |

| Catalyst-Free Reactions | Designing reactions that proceed without the need for a catalyst. researchgate.net | Simplified purification and reduced waste. |

| Recyclable Catalysts | Using catalysts that can be easily recovered and reused, such as magnetic nanoparticles. biolmolchem.com | Cost-effective and reduces metal waste. |

| One-Pot Synthesis | Performing multiple reaction steps in a single vessel. | Increased efficiency and reduced solvent usage. |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2,6-dichlorobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves sulfonation, halogenation, and amidation steps. For example, bromination of 2,6-dichlorobenzenesulfonyl chloride (CAS 3385-41-9) using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled temperatures (30–50°C) can yield the intermediate, followed by ammonolysis to form the sulfonamide . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require purification via column chromatography to remove byproducts .

- Catalysis : Lewis acids (e.g., FeCl₃) improve halogenation efficiency .

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during ammonolysis .

- Purity validation : Use HPLC or GC-MS (≥97% purity threshold) to confirm product integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH₂ groups (δ 5.5–6.0 ppm) .

- X-ray crystallography : Resolves bond lengths (C–Br: ~1.89 Å) and dihedral angles to confirm regiochemistry, as demonstrated in structurally related sulfonamides .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 343.85 for C₆H₄BrCl₂NO₂S) .

- Elemental analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for bromination steps of benzenesulfonamide derivatives?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic substitution pathways to predict regioselectivity. For example:

- Mechanistic insights : Calculate activation energies for bromination at para vs. ortho positions. A lower ΔG‡ for para-bromination aligns with experimental dominance of 4-Bromo products .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, explaining yield variations in DMF vs. THF .

- Validation : Compare computed NMR chemical shifts with experimental data to verify accuracy .

Q. What experimental design principles mitigate data inconsistencies in sulfonamide reactivity studies under varying pH conditions?

Methodological Answer: Controlled studies should include:

- Buffer systems : Use phosphate (pH 2–8) and carbonate (pH 8–11) buffers to stabilize reaction media. Monitor pH in real-time with a calibrated electrode .

- Triangulation : Cross-validate kinetic data (e.g., hydrolysis rates) using HPLC, UV-Vis spectroscopy, and iodometric titration .

- Replicate sampling : Perform triplicate runs to assess reproducibility, with statistical analysis (RSD <5% acceptable) .

- Byproduct profiling : Use LC-MS to identify degradation products (e.g., des-bromo derivatives) under acidic conditions .

Q. How can advanced microspectroscopic techniques elucidate surface interactions of this compound in environmental chemistry applications?

Methodological Answer:

- Time-of-flight secondary ion mass spectrometry (ToF-SIMS) : Maps molecular adsorption on indoor surfaces (e.g., silica or cellulose) at µg/cm² sensitivity .

- Atomic force microscopy (AFM) : Quantifies nanoscale aggregation behavior in aqueous solutions (e.g., particle size ~50–200 nm) .

- Synchrotron-based X-ray absorption spectroscopy (XAS) : Probes Br K-edge spectra to track bromine speciation in environmental matrices .

Key Recommendations for Researchers

- Reproducibility : Document solvent batch numbers and humidity levels, as hygroscopic solvents (e.g., DMF) impact reaction kinetics .

- Safety : Use Schlenk lines for air-sensitive bromination steps to prevent HBr release .

- Data validation : Apply the "member checking" protocol () by sharing crystallographic data with collaborators to confirm interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.